

A Guide to Method Validation for Fumonisin B2 Analysis Under EU Regulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of **Fumonisin B2**, a mycotoxin subject to stringent regulation by the European Union. Adherence to validated analytical methods is critical for food and feed safety, ensuring consumer protection and facilitating international trade. This document outlines the current EU regulatory framework, compares the performance of common analytical techniques—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—and provides detailed experimental protocols.

EU Regulatory Framework for Fumonisin B2

The analysis of **Fumonisin B2** in food is governed by a framework of EU regulations that set maximum levels and define the performance criteria for analytical methods. A significant recent update is the replacement of Commission Regulation (EC) No 401/2006 by Commission Implementing Regulation (EU) 2023/2782, which establishes harmonized methods of sampling and analysis for mycotoxins.[1][2][3][4] While this new regulation is in force, a transitional period until January 1, 2029, allows for the continued use of methods validated under the previous legislation.[1][2]

Maximum levels (MLs) for the sum of Fumonisin B1 (FB1) and **Fumonisin B2** (FB2) in various foodstuffs are laid down in Commission Regulation (EU) 2023/915, which consolidates and repeals the earlier Regulation (EC) No 1881/2006.[5][6][7][8] These levels vary depending on



the food commodity. For example, the ML for unprocessed maize is 4000 μg/kg, while for maize-based foods for direct human consumption, it is 1000 μg/kg.[6][9]

Method validation must demonstrate that the analytical performance meets the criteria set out in Regulation (EU) 2023/2782. Key performance characteristics include:

- Recovery: The average recovery should be within the range of 70-120%.[1]
- Precision:
 - Repeatability (RSDr): The relative standard deviation under repeatability conditions should be ≤ 20%.[1]
 - Within-laboratory Reproducibility (RSDwR): The relative standard deviation under within-laboratory reproducibility conditions should be ≤ 20%.[1]
- Limit of Quantification (LOQ): The LOQ should be at or below 0.5 times the maximum level (ML), and preferably ≤ 0.2 * ML.[1][10]

Comparison of Analytical Methods for Fumonisin B2

The selection of an appropriate analytical method for **Fumonisin B2** depends on various factors, including the required sensitivity and selectivity, sample throughput, cost, and the specific food matrix. The three most commonly employed techniques are HPLC-FLD, LC-MS/MS, and ELISA.



Performance Parameter	HPLC-FLD	LC-MS/MS	ELISA
**Linearity (R²) **	> 0.99	> 0.99	Typically good within the defined range
Recovery (%)	70 - 110%	80 - 120%	70 - 120%
Precision (RSDr %)	< 15%	< 10%	< 20%
Precision (RSDwR %)	< 20%	< 15%	< 25%
LOD (μg/kg)	5 - 50	0.1 - 10	10 - 250
LOQ (μg/kg)	15 - 150	0.5 - 30	50 - 500
Specificity	Good with effective cleanup	Excellent	Moderate to Good (potential for cross- reactivity)
Throughput	Moderate	Moderate to High	High
Cost per Sample	Moderate	High	Low
Confirmation	Requires confirmation	Confirmatory	Screening

Note: The values presented in this table are compiled from various scientific studies and should be considered as typical performance ranges. Actual performance may vary depending on the specific instrumentation, methodology, and matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are generalized protocols for the analysis of **Fumonisin B2** in food matrices.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is a widely used technique for the quantification of fumonisins. It requires a derivatization step to make the fumonisin molecules fluorescent.



- a) Sample Preparation and Extraction:
- Weigh a homogenized sample (e.g., 25 g of maize flour) into a flask.
- Add an extraction solvent, typically a mixture of methanol/water (e.g., 3:1 v/v) or acetonitrile/methanol/water (e.g., 25:25:50 v/v/v).
- Shake vigorously for a specified time (e.g., 30-60 minutes).
- Filter the extract through a fluted filter paper.
- b) Clean-up:
- Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
- Pass the diluted extract through an immunoaffinity column (IAC) specific for fumonisins. The fumonisins will bind to the antibodies in the column.
- Wash the column with PBS to remove interfering compounds.
- Elute the fumonisins from the column using methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- c) Derivatization:
- Reconstitute the dried residue in a small volume of methanol or acetonitrile/water.
- Add a derivatizing agent, commonly o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).
- Allow the reaction to proceed for a specific time (e.g., 2-3 minutes) before injection.
- d) HPLC-FLD Analysis:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and an aqueous buffer (e.g., sodium dihydrogen phosphate), adjusted to an acidic pH.



- Flow Rate: Typically 0.8 1.2 mL/min.
- Injection Volume: 20 100 μL.
- Fluorescence Detection: Excitation wavelength around 335 nm and emission wavelength around 440 nm.
- Quantification: Compare the peak area of the Fumonisin B2 derivative in the sample to a calibration curve prepared from certified standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is considered a confirmatory method. It often requires less stringent clean-up compared to HPLC-FLD and does not necessitate derivatization.

- a) Sample Preparation and Extraction:
- Follow a similar extraction procedure as for HPLC-FLD, using solvents like acetonitrile/water/formic acid mixtures.
- An internal standard (e.g., ¹³C-labeled Fumonisin B2) should be added to the sample before
 extraction to correct for matrix effects and variations in recovery.
- b) Clean-up (if necessary):
- While LC-MS/MS is more robust, a simple clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode) can reduce matrix interference and improve performance.
- Alternatively, a "dilute-and-shoot" approach can be used for simpler matrices, where the
 extract is simply diluted before injection.
- c) LC-MS/MS Analysis:
- Column: C18 or other suitable reversed-phase column.



- Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Ionization: Electrospray ionization (ESI) in positive mode is typically used.
- Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. At least two
 specific precursor-to-product ion transitions should be monitored for Fumonisin B2 for
 unambiguous identification and quantification.
- Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

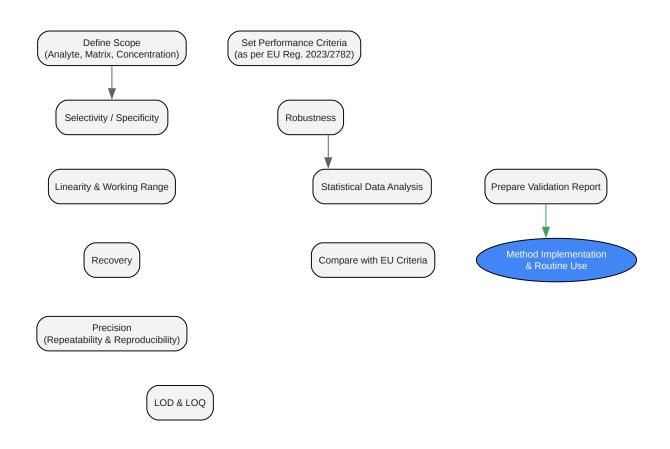
ELISA is a high-throughput screening method based on the specific binding of an antibody to the target antigen (**Fumonisin B2**). Commercial kits are widely available.

- a) Sample Preparation and Extraction:
- Extraction is typically performed with a methanol/water mixture as specified in the kit's instructions.
- The extract is then diluted with a buffer provided in the kit. No further clean-up is usually required.
- b) ELISA Procedure (Competitive Format):
- Add the diluted sample extract, standards, and a fumonisin-enzyme conjugate to microplate wells coated with anti-fumonisin antibodies.
- During incubation, the free fumonisin in the sample and the fumonisin-enzyme conjugate compete for binding to the antibodies on the well surface.
- Wash the wells to remove unbound components.
- Add a substrate that reacts with the enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of fumonisin in the sample.



- Stop the reaction and measure the absorbance using a microplate reader.
- Quantification: Calculate the Fumonisin B2 concentration in the sample by comparing its absorbance to the standard curve generated from the standards.

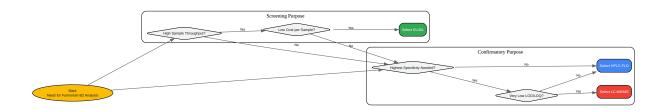
Mandatory Visualizations



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Caption: Workflow for Method Validation according to EU Regulations.





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Caption: Decision tree for selecting an analytical method for **Fumonisin B2**.

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